Cas no 85559-46-2 (4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid)

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid structure
85559-46-2 structure
Product name:4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
CAS No:85559-46-2
MF:C9H5F3N2O2
Molecular Weight:230.143412351608
MDL:MFCD00236809
CID:723114
PubChem ID:128718

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid,4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
    • 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid
    • 4-(1-Azi-2002002-trifluoroethyl)benzoicacid
    • 4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid
    • 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid
    • 4-(3-Trifluoromethyldiazirino)benzoic acid
    • 4-[3-(fluoromethyl)-3H-diazirin-3-yl]benzoic acid
    • 4-[3-(trifluoromethyl)-3h-diaziren-3-yl]benzoic acid
    • 4-[3-(trifluoromethyl)-3H-diazirine-3-yl]benzoic acid
    • 4-Atfeb
    • Benzoic acid,4-(3-(trifluoromethyl)-3H-diazirin-3-yl)
    • TDBA
    • 4-(3-(trifluoromethyl)-3h-diazirin-3-yl)benzoic acid
    • Benzoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • p-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid;4-(3-Trifluoromethyldiazirino)benzoic acid;TDBA
    • Benzoic acid, 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-
    • 4-[3-(trifluoromethyl)
    • 3H-Diazirine, benzoic acid deriv. (ZCI)
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (ACI)
    • 3-(4-Carboxyphenyl)-3-trifluoromethyldiazirine
    • T2820
    • DTXCID30157238
    • ES9VAY6FMP
    • DTXSID00234747
    • AS-44059
    • SCHEMBL2380170
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoicAcid
    • UNII-ES9VAY6FMP
    • MFCD00236809
    • EN300-1697722
    • SY055461
    • CS-0008640
    • 4-(1-Azi-2,2,2-trifluoroethyl)benzoate
    • AKOS027320573
    • 85559-46-2
    • 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
    • MDL: MFCD00236809
    • インチ: 1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
    • InChIKey: CZPAJVBVULSLGG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C2(N=N2)C(F)(F)F)=CC=1)O

計算された属性

  • 精确分子量: 230.03000
  • 同位素质量: 230.030312
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 326
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62
  • XLogP3: 2.4
  • Surface Charge: 0

じっけんとくせい

  • 密度みつど: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 125°C(lit.)
  • Boiling Point: 298.6°C at 760 mmHg
  • フラッシュポイント: 134.4°C
  • Refractive Index: 1.572
  • Solubility: 極微溶性(0.16 g/l)(25ºC)、
  • PSA: 62.02000
  • LogP: 1.43690

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Security Information

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044930-250mg
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
85559-46-2 98%
250mg
¥501.00 2024-07-28
eNovation Chemicals LLC
D557572-1g
Benzoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
85559-46-2 96%
1g
$870 2024-05-25
Chemenu
CM161770-100mg
4-[3-(Trifluoromethyl)-3h-diazirin-3-yl]benzoic acid
85559-46-2 95%
100mg
$*** 2023-03-29
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031620-1g
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid,97%
85559-46-2 97%
1g
¥4432 2024-05-21
TRC
T791240-25mg
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
85559-46-2
25mg
$ 69.00 2023-09-05
Chemenu
CM161770-1g
4-[3-(Trifluoromethyl)-3h-diazirin-3-yl]benzoic acid
85559-46-2 95%
1g
$*** 2023-03-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP530-100mg
4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
85559-46-2 98.0%(LC&T)
100mg
¥796.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T50440-250mg
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
85559-46-2 97%
250mg
¥421.0 2023-09-06
Enamine
EN300-1697722-1.0g
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid
85559-46-2 95%
1g
$402.0 2023-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP530-500mg
4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
85559-46-2 98.0%(LC&T)
500mg
¥3373.0 2022-06-10

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Reference
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Comparative Analysis of the Reactivity of Diazirine-Based Photoaffinity Probes toward a Carbohydrate-Binding Protein
Sakurai, Kaori; et al, Asian Journal of Organic Chemistry, 2015, 4(8), 724-728

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water ;  0 °C; 18 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Diazoalkane decay kinetics from UVA-active protein labelling molecules: Trifluoromethyl phenyl diazirines
Djordjevic, Ivan; et al, Results in Chemistry, 2020, 2,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents
Nassal, Michael, Liebigs Annalen der Chemie, 1983, (9), 1510-23

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  16 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Reference
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
2.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Reference
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  rt; 20 - 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Convenient synthesis of a [1-14C]diazirinylbenzoic acid as a photoaffinity label for binding studies of a V-ATPase inhibitors
Bender, Tobias; et al, European Journal of Organic Chemistry, 2007, (23), 3870-3878

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Comparing Lipid Photo-Cross-linking Efficacy of Penetratin Analogues Bearing Three Different Photoprobes: Dithienyl Ketone, Benzophenone, and Trifluoromethylaryldiazirine
Jiao, Chen-Yu; et al, Bioconjugate Chemistry, 2010, 21(2), 352-359

Synthetic Circuit 10

Reaction Conditions
Reference
Design and Synthesis of (+)-Discodermolide-Paclitaxel Hybrids Leading to Enhanced Biological Activity
Smith, Amos B. III; et al, Journal of Medicinal Chemistry, 2011, 54(18), 6319-6327

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  1 h, 70 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
2.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Reference
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Pyridine ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  19 h, 50 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  50 °C
1.4 Reagents: Sodium bisulfite Solvents: Water
Reference
Clickable PEG conjugate obtained by "clip" photochemistry: Synthesis and characterization by quantitative 19F NMR
Pourcelle, Vincent; et al, Journal of Fluorine Chemistry, 2012, 140, 62-69

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  0 °C; 14 h, 0 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Comparative Analysis of the Reactivity of Diazirine-Based Photoaffinity Probes toward a Carbohydrate-Binding Protein
Sakurai, Kaori; et al, Asian Journal of Organic Chemistry, 2015, 4(8), 724-728

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  1 h, 70 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
3.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
3.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Reference
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
1.2 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.3 Reagents: Ammonia Solvents: Dichloromethane
1.4 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Ethanol ,  tert-Butanol
1.5 Reagents: Methyl iodide Solvents: Dimethylformamide
1.6 Reagents: Sodium hydroxide Solvents: Water
Reference
An improved synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid for photoaffinity labeling
Hatanaka, Yasumaru; et al, Heterocycles, 1993, 35(2), 997-1004

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) ;  3 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Comparing Lipid Photo-Cross-linking Efficacy of Penetratin Analogues Bearing Three Different Photoprobes: Dithienyl Ketone, Benzophenone, and Trifluoromethylaryldiazirine
Jiao, Chen-Yu; et al, Bioconjugate Chemistry, 2010, 21(2), 352-359

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  6 h, -78 °C → -50 °C
2.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  rt; 20 - 30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Convenient synthesis of a [1-14C]diazirinylbenzoic acid as a photoaffinity label for binding studies of a V-ATPase inhibitors
Bender, Tobias; et al, European Journal of Organic Chemistry, 2007, (23), 3870-3878

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol
Reference
Synthesis and Application of a Radioactive Photoaffinity Label for Binding-Site Investigations of Natural Products and Contributions to the Total Synthesis of Collinolactone
Bender, Tobias, 2008, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Methanol
Reference
Synthesis and characterization of novel photoreactive naltrexone analogs as isomeric carbene-generating probes for opioid receptors
Hatanaka, Yasumaru; et al, Heterocycles, 1996, 43(3), 519-22

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.1 Reagents: Triethylamine Solvents: Methanol
Reference
Synthesis and Application of a Radioactive Photoaffinity Label for Binding-Site Investigations of Natural Products and Contributions to the Total Synthesis of Collinolactone
Bender, Tobias, 2008, , ,

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
2.2 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.3 Reagents: Ammonia Solvents: Dichloromethane
2.4 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Ethanol ,  tert-Butanol
2.5 Reagents: Methyl iodide Solvents: Dimethylformamide
2.6 Reagents: Sodium hydroxide Solvents: Water
Reference
An improved synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid for photoaffinity labeling
Hatanaka, Yasumaru; et al, Heterocycles, 1993, 35(2), 997-1004

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Solvents: Dichloromethane ;  16 h, -78 °C
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  16 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents
Nassal, Michael, Liebigs Annalen der Chemie, 1983, (9), 1510-23

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  90 min, rt
2.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ;  rt; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Vapor-Phase Carbenylation of Hard and Soft Material Interfaces
Li, Xunzhi; et al, Langmuir, 2016, 32(44), 11386-11394

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water
Reference
Synthesis and tritium labeling of new aromatic diazirine building blocks for photoaffinity labeling and cross-linking
Ambroise, Yves; et al, European Journal of Organic Chemistry, 2001, (20), 3961-3964

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Raw materials

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Preparation Products

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Amadis Chemical Company Limited
(CAS:85559-46-2)4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
A901502
Purity:99%
はかる:1g
Price ($):242.0